2-((Furan-2-ylmethyl)thio)benzofuran
CAS No.: 88673-94-3
Cat. No.: VC17268113
Molecular Formula: C13H10O2S
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88673-94-3 |
|---|---|
| Molecular Formula | C13H10O2S |
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-1-benzofuran |
| Standard InChI | InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2 |
| Standard InChI Key | ZJIHYGTUNWHKTA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-((Furan-2-ylmethyl)thio)benzofuran consists of a benzofuran scaffold (a fused benzene and furan ring system) with a thioether-linked furan-2-ylmethyl group at the 2-position. The compound’s IUPAC name derives from this substitution pattern, and its structure can be represented as follows:
Molecular Formula:
Molecular Weight: 238.28 g/mol
Key Functional Groups:
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Benzofuran core (aromatic heterocycle)
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Thioether bridge (-S-)
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Furan-2-ylmethyl substituent
The planar benzofuran system enables π-π stacking interactions, while the thioether and furan moieties introduce sites for electrophilic or nucleophilic reactivity .
Spectroscopic Data (Hypothetical)
While experimental spectral data for 2-((Furan-2-ylmethyl)thio)benzofuran are unavailable, analogous compounds provide benchmarks for prediction:
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¹H NMR:
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¹³C NMR:
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Benzofuran carbons: δ 155–110
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Furan carbons: δ 150–105
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Thioether carbon: δ 35–40
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Synthetic Methodologies
Nucleophilic Substitution Reactivity
The thioether linkage suggests synthetic routes involving nucleophilic displacement. For example, furan-2-ylmethanethiol (a known coffee aroma compound) could react with 2-chlorobenzofuran under basic conditions:
This method parallels the synthesis of furan-2-ylmethanethiol from furfuryl alcohol and thiourea , adapting the intermediate isothiouronium salt strategy.
Electrochemical Cyclization
Recent advances in electrochemical synthesis of selenylbenzofurans suggest that analogous conditions could be employed for sulfur-containing variants. A proposed pathway involves:
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Substrate Preparation: 2-Alkynylphenol derivatives paired with bis(furan-2-ylmethyl) disulfide.
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Electrochemical Setup: Platinum electrodes in acetonitrile with tetrabutylammonium perchlorate (TBAClO₄) as electrolyte.
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Galvanostatic Conditions: Constant current (10 mA) induces intramolecular cyclization and thiolation .
Advantages:
Physicochemical Properties
Predicted Properties
Reactivity Profile
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Oxidation: Thioether group may oxidize to sulfoxide or sulfone under strong oxidizing conditions.
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Electrophilic Substitution: Furan and benzofuran rings susceptible to nitration, sulfonation, or halogenation.
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Complexation: Thioether’s lone pairs could coordinate to metal ions, enabling catalytic or sensing applications.
Industrial and Material Science Applications
Polymer Chemistry
Thioethers act as chain-transfer agents in radical polymerizations. Incorporating 2-((Furan-2-ylmethyl)thio)benzofuran could yield polymers with tunable thermal stability or optical properties.
Organic Electronics
Benzofuran’s conjugated system may support charge transport in organic semiconductors. Thioether-functionalized derivatives could serve as dopants or interfacial layers in OLEDs or photovoltaics .
Analytical Characterization Challenges
Gaps in Data
Experimental validation is critical for:
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Chromatographic Purity: HPLC/GC-MS profiles under varied conditions.
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Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.
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Thermal Analysis: DSC/TGA to assess decomposition pathways.
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